molecular formula C15H14N2O2 B11794880 3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11794880
M. Wt: 254.28 g/mol
InChI Key: IEGDYNIRPYYDKT-UHFFFAOYSA-N
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Description

3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 4-methoxybenzyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can be achieved through a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic conditions to form the intermediate 1-(4-methoxybenzyl)-1H-pyrrole. This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source such as acetonitrile in the presence of a base like sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

Scientific Research Applications

3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a nitrile group and a 4-methoxybenzyl group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H14N2O2/c1-19-13-6-4-12(5-7-13)11-17-10-2-3-14(17)15(18)8-9-16/h2-7,10H,8,11H2,1H3

InChI Key

IEGDYNIRPYYDKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N

Origin of Product

United States

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